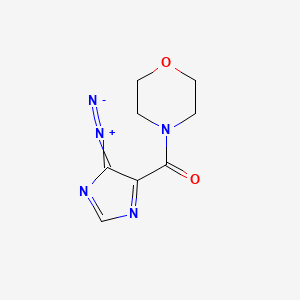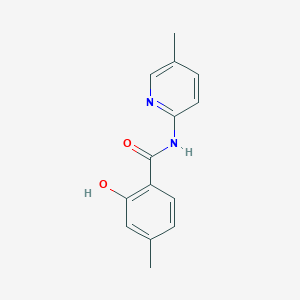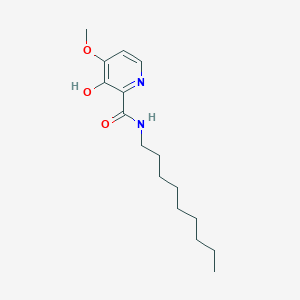
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 2-position, a hydroxy group at the 3-position, a methoxy group at the 4-position, and a nonyl group attached to the nitrogen atom of the carboxamide. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- typically involves multi-step organic reactions. One common synthetic route starts with the nitration of pyridine to form 2-nitropyridine. This intermediate is then reduced to 2-aminopyridine, which undergoes acylation with a suitable carboxylic acid derivative to form 2-pyridinecarboxamide. Subsequent hydroxylation and methoxylation reactions introduce the hydroxy and methoxy groups at the 3- and 4-positions, respectively. Finally, the nonyl group is introduced through an alkylation reaction using a nonyl halide under basic conditions.
Industrial Production Methods
Industrial production of 2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency. The industrial process also includes purification steps such as crystallization, distillation, and chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group at the 4-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-keto-4-methoxy-N-nonyl-2-pyridinecarboxamide.
Reduction: Formation of 2-amino-3-hydroxy-4-methoxy-N-nonylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the hydroxy and methoxy groups enhances its ability to form hydrogen bonds, while the nonyl group contributes to its hydrophobic character, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Pyridinecarboxamide: Lacks the hydroxy, methoxy, and nonyl groups, resulting in different chemical and physical properties.
3-Hydroxy-4-methoxypyridine: Lacks the carboxamide and nonyl groups, affecting its reactivity and applications.
N-Nonylpyridine: Lacks the carboxamide, hydroxy, and methoxy groups, leading to different biological and chemical behavior.
Uniqueness
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the nonyl group enhances its hydrophobicity, making it more suitable for applications involving lipid environments. The hydroxy and methoxy groups contribute to its ability to form hydrogen bonds, influencing its interactions with biological targets and its solubility in polar solvents.
特性
CAS番号 |
437651-11-1 |
|---|---|
分子式 |
C16H26N2O3 |
分子量 |
294.39 g/mol |
IUPAC名 |
3-hydroxy-4-methoxy-N-nonylpyridine-2-carboxamide |
InChI |
InChI=1S/C16H26N2O3/c1-3-4-5-6-7-8-9-11-18-16(20)14-15(19)13(21-2)10-12-17-14/h10,12,19H,3-9,11H2,1-2H3,(H,18,20) |
InChIキー |
VKPKNBXGRBWZDS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCNC(=O)C1=NC=CC(=C1O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]-](/img/structure/B14233775.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine](/img/structure/B14233781.png)
![1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine](/img/structure/B14233783.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
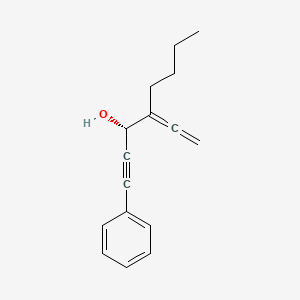
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)
![3-[4-(Butan-2-ylamino)phenoxy]phenol](/img/structure/B14233806.png)
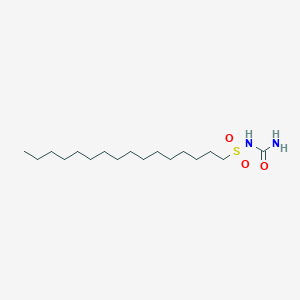
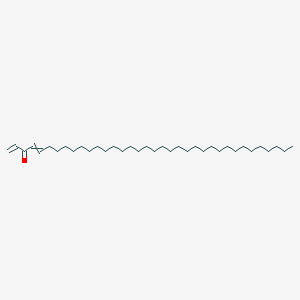
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine](/img/structure/B14233821.png)

